4-Fluoro-2-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenol

Descripción general

Descripción

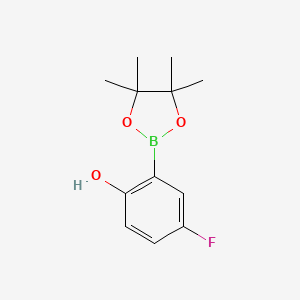

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a useful research compound. Its molecular formula is C12H16BFO3 and its molecular weight is 238.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapia de Captura de Neutrones de Boro (TCNB)

Este compuesto se utiliza en TCNB, un tratamiento contra el cáncer dirigido. Implica la acumulación de compuestos que contienen boro en las células cancerosas, seguido de la irradiación con neutrones de baja energía. Esto hace que los átomos de boro se descompongan en partículas citotóxicas, destruyendo selectivamente las células malignas .

Sistemas de administración de fármacos

El éster se utiliza para modificar el ácido hialurónico, creando un sistema de administración de fármacos que libera agentes terapéuticos en respuesta a las especies reactivas de oxígeno (ROS). Este sistema es particularmente eficaz para tratar enfermedades inflamatorias como la periodontitis, donde aumenta la eficacia antiinflamatoria y antimicrobiana de los fármacos encapsulados .

Síntesis orgánica

Como nucleófilo importante en la reacción de Suzuki, este compuesto facilita las reacciones de acoplamiento carbono-carbono y carbono-heteroacoplamiento. Su estabilidad y reactividad lo convierten en un intermedio valioso en la síntesis de moléculas orgánicas complejas .

Investigación farmacológica

La fuerte electronegatividad del átomo de flúor en el compuesto aumenta su actividad biológica. Esto lo convierte en un candidato para el desarrollo de nuevos fármacos, especialmente aquellos que requieren alta estabilidad y resistencia a la degradación metabólica .

Ciencia de materiales

En la ciencia de materiales, este éster se utiliza para crear polímeros con propiedades específicas, como sistemas de transporte de fármacos de control de retroalimentación. Estos sistemas pueden responder a estímulos ambientales, lo que los hace útiles en diversas aplicaciones biomédicas .

Química analítica

La susceptibilidad del compuesto a la hidrólisis a pH fisiológico es de interés en la química analítica. Comprender su cinética de hidrólisis puede informar el diseño de ésteres borónicos más estables para su uso en sensores químicos y otros dispositivos analíticos .

Mecanismo De Acción

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .

Mode of Action

The mode of action of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with its targets through the process of transmetalation . This is a key step in the Suzuki–Miyaura reaction, where the boron atom in the boronic ester is replaced by a metal atom .

Biochemical Pathways

The biochemical pathways affected by 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are related to the formation of carbon-carbon bonds. The Suzuki–Miyaura reaction, in which this compound is used, is a type of cross-coupling reaction that forms a carbon-carbon bond between two different organic compounds .

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.

Result of Action

The result of the action of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is the formation of new carbon-carbon bonds through the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be influenced by environmental factors such as pH. As mentioned earlier, phenylboronic pinacol esters are susceptible to hydrolysis, and the rate of this reaction is considerably accelerated at physiological pH . Therefore, the stability and efficacy of this compound can be significantly affected by the pH of the environment.

Análisis Bioquímico

Biochemical Properties

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as ligases and transferases, which facilitate the transfer of functional groups. The dioxaborolane group in 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol acts as a boron source, enabling the formation of stable boronate esters with diols and other nucleophiles . These interactions are crucial for the synthesis of complex organic molecules and pharmaceuticals.

Cellular Effects

In cellular systems, 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . This compound can also impact cell proliferation and apoptosis, making it a potential candidate for cancer research. Studies have demonstrated that 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can induce cell cycle arrest and promote programmed cell death in certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to form covalent bonds with biomolecules. The boron atom in the dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes . This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the fluorine atom in the compound enhances its binding affinity to certain biomolecules, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for its use in biochemical research and drug development.

Dosage Effects in Animal Models

The effects of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxicity and can effectively modulate biochemical pathways . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dosage optimization in preclinical studies to ensure the safety and efficacy of the compound.

Metabolic Pathways

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 oxidases and transferases . These enzymes facilitate the biotransformation of the compound, leading to the formation of metabolites that can be further processed or excreted. The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, and it can bind to serum proteins, influencing its distribution and bioavailability. These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.

Propiedades

IUPAC Name |

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZFCSYBTMZNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718241 | |

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779331-49-6 | |

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779331-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide](/img/structure/B1396242.png)

![N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396246.png)

![2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396248.png)

![(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine](/img/structure/B1396253.png)

![N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396255.png)

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)

![1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1396265.png)